Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a difluorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2,5-difluorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoic acid.
Reduction: Ethyl 4-{[(2,5-difluorophenyl)amino]amino}benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine: Studied for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate is primarily based on its ability to interact with specific molecular targets. The difluorophenyl carbamoyl group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- Ethyl 2-{[(2,4-difluorophenyl)carbamoyl]amino}benzoate
- Ethyl 4-{[(2,6-difluorophenyl)carbamoyl]amino}benzoate
- Ethyl 4-{[(3,5-difluorophenyl)carbamoyl]amino}benzoate
Comparison: Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H14F2N2O3 |
---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
ethyl 4-[(2,5-difluorophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H14F2N2O3/c1-2-23-15(21)10-3-6-12(7-4-10)19-16(22)20-14-9-11(17)5-8-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22) |
InChI Key |
MRVZPTWJHBLCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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